

A Comprehensive Technical Guide to Aripiprazole-d8 for Research Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core resource for researchers utilizing **Aripiprazole-d8** in their studies. It provides a detailed overview of commercial suppliers, experimental protocols for its use as an internal standard, and a visualization of its pharmacological signaling pathways.

Commercial Suppliers of Aripiprazole-d8

Aripiprazole-d8 is a deuterated analog of Aripiprazole, an atypical antipsychotic.[1] Its primary application in research is as an internal standard for the quantitative analysis of Aripiprazole in biological samples, owing to its similar chemical and physical properties but distinct mass.[2][3] Several commercial suppliers offer **Aripiprazole-d8** for research purposes, each with varying product specifications. Below is a comparative summary of prominent suppliers.



Supplier	Product Name	CAS Number	Molecular Formula	Purity	Isotopic Enrichme nt	Available Formats & Sizes
Cerilliant (Sigma- Aldrich)	Aripiprazol e-d8 solution	1089115- 04-7	C23D8H19C I2N3O2	Certified Reference Material	Not specified	100 μg/mL in acetonitrile (1 mL ampule)
Toronto Research Chemicals (TRC)	Aripiprazol e-d8	Not specified	C23H19D8C I2N3O4	Not specified	Not specified	1 mg, 10 mg
Cayman Chemical	Aripiprazol e-d8	1089115- 04-7	C23H19Cl2 D8N3O2	≥98%	≥99% deuterated forms (d1- d8)	1 mg
Santa Cruz Biotechnol ogy	Aripiprazol e-d8	1089115- 04-7	C23H19D8C I2N3O2	Not specified	Not specified	1 mg, 5 mg
LGC Standards	Aripiprazol e-d8 (butyl- d8)	1089115- 06-9	Not specified	min 98% Chemical Purity	99 atom % D	0.01 g, 0.05 g
Selleck Chemicals	Aripiprazol e	Not specified	C23H27Cl2 N3O2	>99%	Not applicable (non- deuterated)	Certificate of Analysis available
Synchemia	Aripiprazol e	129722- 12-9	C23H27Cl2 N3O2	Above 95%	Not applicable (non- deuterated)	Certificate of Analysis available



Experimental Protocol: Quantification of Aripiprazole in Human Plasma using Aripiprazole-d8 as an Internal Standard by LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Aripiprazole in human plasma, employing **Aripiprazole-d8** as an internal standard. This method is crucial for pharmacokinetic and bioequivalence studies.

Materials and Reagents

- Aripiprazole reference standard
- Aripiprazole-d8 internal standard (IS)
- Human plasma (with K2EDTA as anticoagulant)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- · Ammonium formate
- Water (deionized or Milli-Q)
- Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata-X) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether and ethyl acetate).[3][4]

Preparation of Stock and Working Solutions

- Aripiprazole Stock Solution (1 mg/mL): Accurately weigh and dissolve Aripiprazole in methanol.
- Aripiprazole-d8 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Aripiprazole-d8 in methanol.



- Working Solutions: Prepare serial dilutions of the Aripiprazole stock solution in 50% methanol to create calibration standards and quality control (QC) samples at various concentrations.
- IS Working Solution: Dilute the **Aripiprazole-d8** stock solution with 50% methanol to a final concentration of 50 ng/mL.

Sample Preparation

- To 100 μL of plasma, add 50 μL of the IS working solution.[4]
- Condition the SPE cartridge with methanol followed by water.
- Load the plasma sample onto the cartridge.
- Wash the cartridge with an appropriate solvent to remove interferences.
- Elute the analyte and internal standard with methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- To 200 μL of plasma, add the IS working solution.
- Add a mixture of methyl tert-butyl ether and ethyl acetate.[3]
- · Vortex mix for 10 minutes.
- Centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a clean tube and evaporate to dryness.
- Reconstitute the residue in the mobile phase.

LC-MS/MS Conditions

 Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-highperformance liquid chromatography (UHPLC) system.



- Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 50mm × 2.1mm, 1.7μm).[4]
- Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with
 0.1% formic acid or an ammonium formate buffer.[4]
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 μL.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Aripiprazole: Precursor ion (m/z) → Product ion (m/z) (e.g., 448.2 → 285.2)
 - Aripiprazole-d8: Precursor ion (m/z) → Product ion (m/z) (e.g., 456.2 → 285.2)

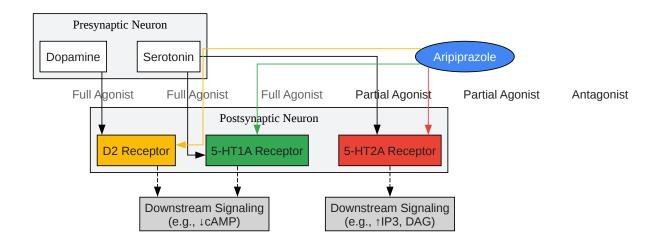
Data Analysis

- Construct a calibration curve by plotting the peak area ratio of Aripiprazole to Aripiprazole
 d8 against the concentration of the calibration standards.
- Determine the concentration of Aripiprazole in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations Signaling Pathway of Aripiprazole

Aripiprazole's therapeutic effects are primarily attributed to its partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and its antagonist activity at serotonin 5-HT2A receptors.[1] This unique mechanism of action contributes to its efficacy in treating a range of psychiatric disorders.





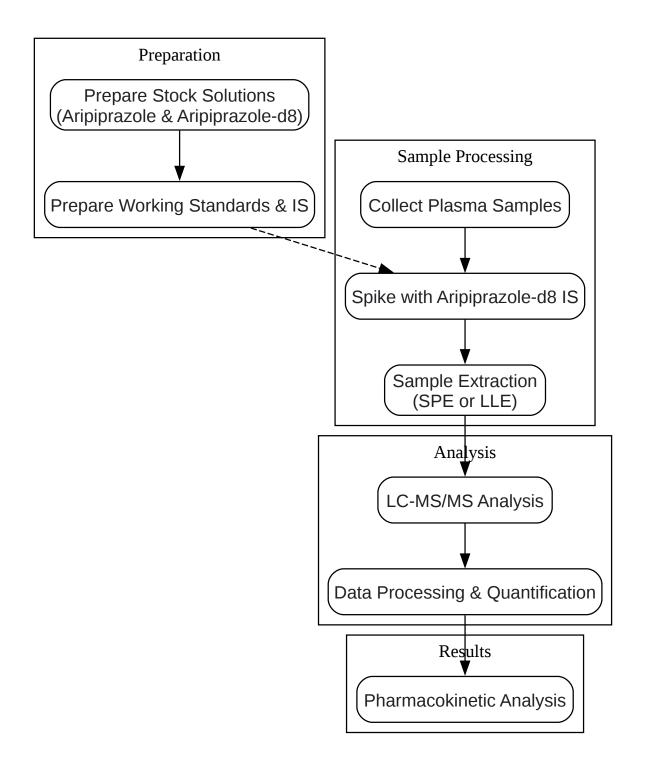
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Caption: Aripiprazole's mechanism of action.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates the key steps involved in a typical pharmacokinetic study utilizing **Aripiprazole-d8** as an internal standard.





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